molecular formula C9H15N3O2S B11699899 6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 4956-08-5

6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B11699899
CAS No.: 4956-08-5
M. Wt: 229.30 g/mol
InChI Key: ZFPJRLCQXKEIDD-UHFFFAOYSA-N
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Description

6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The unique structure of this compound, which includes a hexylsulfanyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of cyanuric chloride with hexylthiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hexylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and can influence its reactivity and interactions with biological targets .

Properties

CAS No.

4956-08-5

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

6-hexylsulfanyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H15N3O2S/c1-2-3-4-5-6-15-8-7(13)10-9(14)12-11-8/h2-6H2,1H3,(H2,10,12,13,14)

InChI Key

ZFPJRLCQXKEIDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NNC(=O)NC1=O

Origin of Product

United States

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